![molecular formula C17H17N5O2 B2437556 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 306735-64-8](/img/structure/B2437556.png)

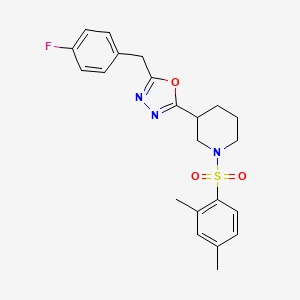

4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of [1,3,5]triazino[1,2-a]benzimidazoles . These types of compounds are known to exhibit antibacterial and dihydrofolate reductase (DHFR) inhibitory activities . They can be used in the treatment of some tumors .

Synthesis Analysis

The synthesis of similar compounds involves the cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is typically carried out in the presence of a base like piperidine .

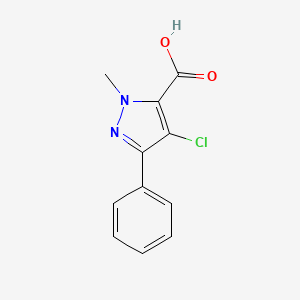

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by NMR spectroscopy . For instance, in 1H NMR spectra of 4,4-diethyl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amines, there are two different multiplets of methylene groups at 1.71–1.85 and 2.34–2.45 ppm, respectively .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve cyclocondensation reactions . The cyclization of starting 2-guanidinobenzimidazoles bearing alkoxy substituents in the benzene ring proceeds more smoothly .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by techniques such as FT-IR, NMR (1H-NMR and 13C-NMR), mass spectra, and elemental analysis .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Research has shown the synthesis of various 4-substituted 1,3,5-triazino[1,2-a]benzimidazol-2-amines, including compounds related to 4-(3,4-dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. These compounds were prepared through cyclization reactions and investigated for their prototropic tautomerism. A study found that these compounds inhibited mammalian dihydrofolate reductase, with one variant showing significant activity (IC50 = 10.9 mM) (Dolzhenko & Chui, 2007).

Antiproliferative Activity

Novel 2-amino-4-aryl-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazoles, closely related to the chemical , have been synthesized and evaluated for antiproliferative activity against human cancer cell lines. A particular compound in this class demonstrated moderate antiproliferative activity with IC50 values ranging between 25-60 μM (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Synthesis Variants and Tautomerism

The synthesis of related ethyl 6-aryl-4-oxo-4,6-dihydro-pyrimido[2',1':4,5][1,3,5]triazino[1,2-a]benzimidazole-3-carboxylates has been reported. These compounds, which share a core structure with this compound, exist in dynamic equilibrium of various tautomeric forms, revealing the chemical complexity of this family of compounds (Dolzhenko, Chui, & Dolzhenko, 2006).

Antinematodal Activity

A study on 4-aryl-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazole-2-amines, which are structurally similar to the chemical of interest, reported their synthesis and investigation for antinematodal activity. It was found that the derivatives with a hydroxyl group substitution demonstrated significant anti-Trichinella spiralis activity, showcasing the potential of these compounds in parasitic infection treatments (Anichina, 2020).

Mecanismo De Acción

Target of Action

Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

It’s worth noting that compounds with similar structures have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to a multitude of biochemical changes.

Biochemical Pathways

Compounds with similar structures have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways . For instance, some indole derivatives have shown inhibitory activity against influenza A , indicating potential interactions with viral replication pathways.

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound may have a range of effects at the molecular and cellular levels . For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting potential antiviral effects at the cellular level.

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that similar compounds have been found to inhibit the activity of mammalian dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, crucial for DNA synthesis and cell growth. Therefore, the interaction of 4-(3,4-Dimethoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine with DHFR could potentially influence these cellular processes.

Molecular Mechanism

If it does inhibit DHFR as suggested by the properties of similar compounds , it could potentially interfere with the tetrahydrofolate synthesis pathway, thereby affecting DNA synthesis and cell growth.

Propiedades

IUPAC Name |

4-(3,4-dimethoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-23-13-8-7-10(9-14(13)24-2)15-20-16(18)21-17-19-11-5-3-4-6-12(11)22(15)17/h3-9,15H,1-2H3,(H3,18,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYBPRVKTGYSGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[5-(3-nitrophenyl)-2-furyl]vinyl}benzamide](/img/structure/B2437475.png)

![N'-(4-chlorophenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2437476.png)

![{[2-(CYCLOHEX-1-EN-1-YL)ETHYL]CARBAMOYL}METHYL 2,5-DIMETHYLBENZOATE](/img/structure/B2437478.png)

![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-3-(2,5-DIOXOPYRROLIDIN-1-YL)BENZAMIDE](/img/structure/B2437479.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2437485.png)

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)